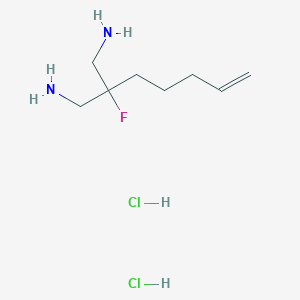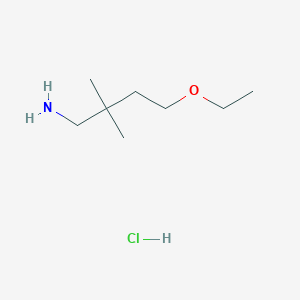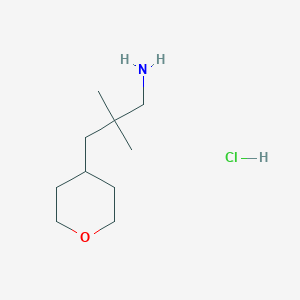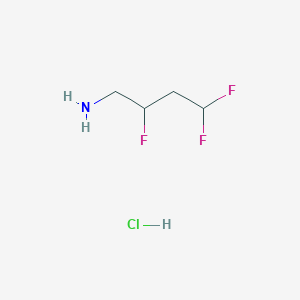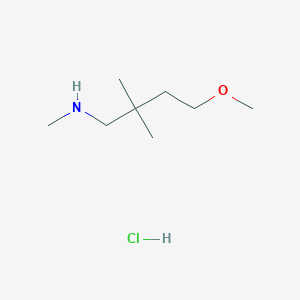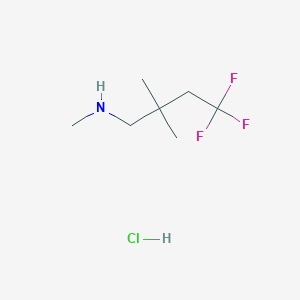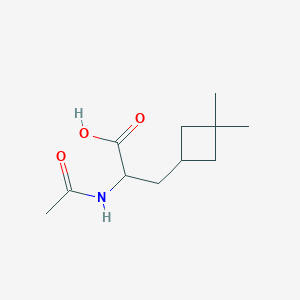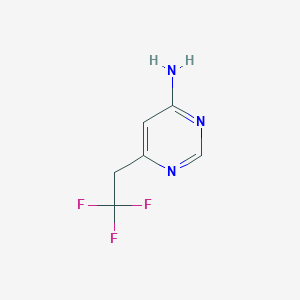
6-(2,2,2-Trifluorethyl)pyrimidin-4-amin
Übersicht
Beschreibung
“6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound was first synthesized by scientists as a potential anti-cancer and anti-inflammatory drug.
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is represented by the InChI code 1S/C6H4Cl2F3N3/c7-3-1-4 (8)14-5 (13-3)12-2-6 (9,10)11/h1H,2H2, (H,12,13,14) .
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” include a molecular weight of 246.02 , storage temperature at room temperature .
Wissenschaftliche Forschungsanwendungen
Entwicklung von Akariziden
Die Trifluorethylgruppe in Pyrimidin-4-amin-Derivaten wurde zur Entwicklung neuartiger Akarizide eingesetzt. Beispielsweise zeigt die Verbindung HNPC-A188 eine vielversprechende akarizide Aktivität mit geringer Toxizität für Säugetiere . Diese Verbindung ist wirksam gegen Tetranychus urticae, einen häufigen Milbenbefall, mit einem LC50-Wert von 0,19 mg/L, vergleichbar mit dem kommerziellen Akarizid Cyenopyrafen .
Fungizide Aktivität
Pyrimidin-4-amin-Derivate wurden aufgrund ihrer fungiziden Eigenschaften synthetisiert, insbesondere gegen Maisrost, der durch Puccinia sorghi verursacht wird . Die Verbindung (S)-5-Chlor-6-(Difluormethyl)-2-methyl-N-(1-((5-(Trifluormethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amin, bezeichnet als T33, zeigte eine überlegene Wirksamkeit mit einem EC50-Wert von 0,60 mg/L im Vergleich zum kommerziellen Fungizid Tebuconazol .
Abmilderung von Pestizidresistenz
Die Einführung von Trifluorethylgruppen in Pyrimidin-4-amin-Strukturen trägt zur Entwicklung von Pestiziden mit neuen Wirkmechanismen bei. Diese Innovation ist entscheidend für die Bekämpfung der zunehmenden Resistenz gegen bestehende Pestizide .
Verbesserung der lipophilen Eigenschaften
Trifluorethyl-Thioether-Verbindungen, einschließlich derer, die von Pyrimidin-4-amin abgeleitet sind, sind dafür bekannt, die lipophilen pharmakokinetischen Eigenschaften von Arzneimittelmolekülen zu verbessern. Diese Verbesserung ist vorteilhaft für die Erhöhung der Wirksamkeit von Agrochemikalien .
Pestizidentwicklung
Die strukturelle Modifikation von Pyrimidin-4-amin durch Einarbeitung von Trifluorethyl-Thioether hat zur Entstehung neuer Pestizide geführt. Diese Verbindungen zeigen eine signifikante Bioaktivität und sind maßgeblich an der Kontrolle der Milbenpopulationen an Pflanzen beteiligt .
Verbesserung der landwirtschaftlichen Erträge
Durch die Kontrolle von Mikroschädlingen wie Milben spielen Pyrimidin-4-amin-Derivate mit Trifluorethyl-Modifikationen eine wichtige Rolle bei der Vorbeugung von Pflanzenkrankheiten und der Verbesserung der landwirtschaftlichen Erträge .
Safety and Hazards
Zukünftige Richtungen
Pyrimidin-4-amine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . Therefore, it is a reason to explore new compounds .
Wirkmechanismus
Target of Action
The primary target of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is the mite species Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide for controlling mite populations .
Mode of Action
It’s known that the compound exhibits excellent bioactivity, which suggests a potent interaction with its target .
Biochemical Pathways
The compound’s acaricidal activity indicates that it likely disrupts essential biological processes in mites, leading to their death .
Pharmacokinetics
The presence of a trifluoroethyl group in the compound can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which may enhance its bioavailability and efficacy.
Result of Action
The result of the action of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is the effective control of mite populations. The compound exhibits excellent acaricidal activity, with lethal concentration 50 (LC50) values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)2-4-1-5(10)12-3-11-4/h1,3H,2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEYRGRPDYXTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485081.png)
![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)
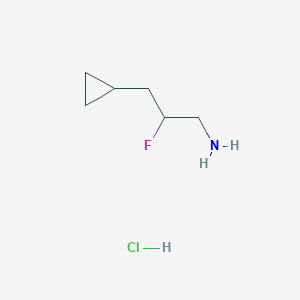
amine hydrochloride](/img/structure/B1485086.png)


